molecular formula C7H13NO2 B1618839 (Nitromethyl)cyclohexane CAS No. 2625-30-1

(Nitromethyl)cyclohexane

Cat. No.: B1618839
CAS No.: 2625-30-1
M. Wt: 143.18 g/mol
InChI Key: XYXAUWIWPPUGLW-UHFFFAOYSA-N
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Description

(Nitromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where a nitromethyl group (-CH₂NO₂) is attached to the cyclohexane ring

Biochemical Analysis

Biochemical Properties

(Nitromethyl)cyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as monooxygenases and dehydrogenases. These enzymes facilitate the conversion of this compound to other metabolites, which can then participate in further biochemical pathways . Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can induce changes in gene expression related to detoxification and stress response pathways . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit certain dehydrogenases, leading to an accumulation of specific metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it may cause acute cellular responses, such as oxidative stress and enzyme inhibition. Over longer periods, this compound can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, this compound can cause significant toxicity, including neurobehavioral effects and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of cyclohexanol and other metabolites . These metabolites can further participate in metabolic pathways, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be transported by specific carrier proteins . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue affinity . This compound can accumulate in certain tissues, potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethyl)cyclohexane typically involves the nitration of cyclohexane. One common method is the reaction of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C). This process proceeds via a free radical chain reaction involving the homolysis of C-H bonds or the cleavage of the C-C skeleton .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: (Nitromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., platinum or palladium) is typically used for reduction reactions.

    Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitrocyclohexanone, nitrocyclohexanol.

    Reduction: Cyclohexylamine, dicyclohexylamine.

    Substitution: Depending on the nucleophile, products can include halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

(Nitromethyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Nitrocyclohexane: Similar in structure but lacks the methyl group.

    Cyclohexylamine: A reduction product of (Nitromethyl)cyclohexane.

    Cyclohexanone: An oxidation product of this compound.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial chemistry .

Properties

IUPAC Name

nitromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXAUWIWPPUGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949115
Record name (Nitromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-30-1
Record name NSC3634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Nitromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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